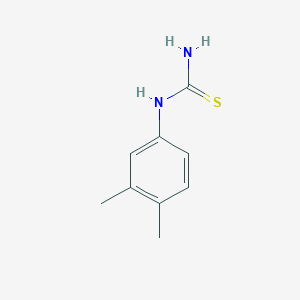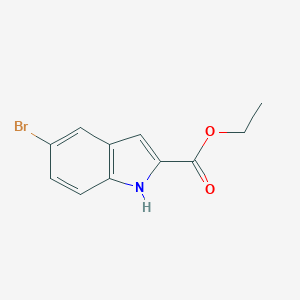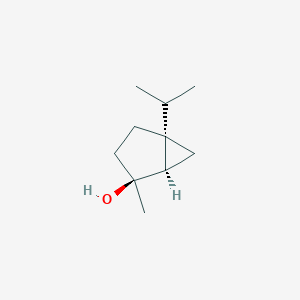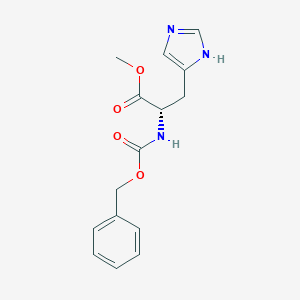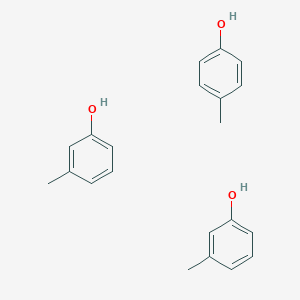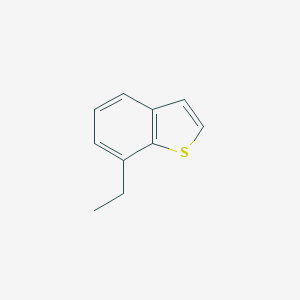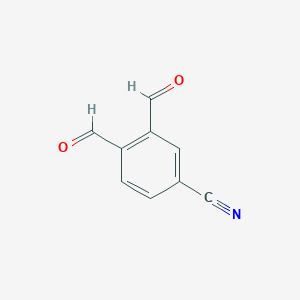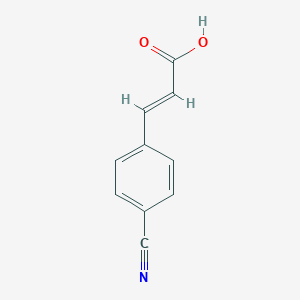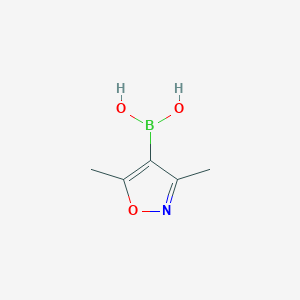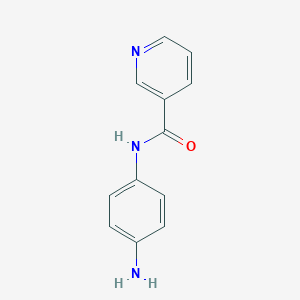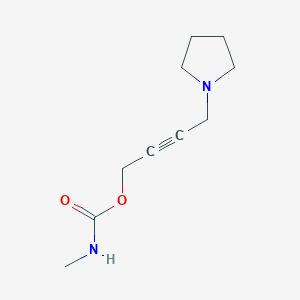
Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester, also known as MPB or 4-PPBP, is a chemical compound that has been studied for its potential applications in scientific research. It is a selective antagonist of the sigma-1 receptor, which is a protein that is found in the central nervous system and has been implicated in a variety of physiological and pathological processes.
Mécanisme D'action
Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester acts as a selective antagonist of the sigma-1 receptor, which is a protein that is involved in a variety of physiological and pathological processes. The sigma-1 receptor is thought to play a role in modulating the activity of other proteins in the central nervous system, and has been implicated in a variety of neurological disorders. By blocking the activity of the sigma-1 receptor, Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester may be able to modulate these processes and provide therapeutic benefits.
Effets Biochimiques Et Physiologiques
Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester has been shown to have a variety of biochemical and physiological effects in animal models and cell cultures. It has been found to have neuroprotective effects, and may be able to prevent the death of neurons in the brain. Additionally, it has been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. It has also been shown to have anti-tumor properties and may be useful in the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester is that it is a selective antagonist of the sigma-1 receptor, which means that it can be used to specifically target this protein without affecting other proteins in the central nervous system. Additionally, it has been shown to have a variety of therapeutic effects, which makes it a promising candidate for the development of new drugs. However, one limitation of Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester is that it has not yet been extensively studied in human clinical trials, which means that its safety and efficacy in humans is not well understood.
Orientations Futures
There are a number of future directions that could be pursued in the study of Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester. One area of research could be to further investigate its neuroprotective effects and potential applications in the treatment of neurodegenerative diseases. Additionally, it could be studied further as a potential anti-inflammatory agent, and its anti-tumor properties could be explored in more detail. Finally, more research could be done to understand the safety and efficacy of Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester in human clinical trials, which could pave the way for its use as a therapeutic agent in the future.
Méthodes De Synthèse
Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester can be synthesized through a multi-step process that involves the reaction of various chemical reagents. One common method involves the reaction of 1-pyrrolidinecarboxylic acid with propargyl bromide to form 4-(1-pyrrolidinyl)-2-butynoic acid. This compound is then esterified with methyl chloroformate to form the final product, Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester.
Applications De Recherche Scientifique
Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and oncology. It has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been shown to have anti-tumor properties and may be useful in the development of new cancer therapies.
Propriétés
Numéro CAS |
16253-32-0 |
|---|---|
Nom du produit |
Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester |
Formule moléculaire |
C10H16N2O2 |
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
4-pyrrolidin-1-ylbut-2-ynyl N-methylcarbamate |
InChI |
InChI=1S/C10H16N2O2/c1-11-10(13)14-9-5-4-8-12-6-2-3-7-12/h2-3,6-9H2,1H3,(H,11,13) |
Clé InChI |
RXERGIYKNYMWOU-UHFFFAOYSA-N |
SMILES |
CNC(=O)OCC#CCN1CCCC1 |
SMILES canonique |
CNC(=O)OCC#CCN1CCCC1 |
Autres numéros CAS |
16253-32-0 |
Synonymes |
4-(1-Pyrrolidinyl)-2-butynyl=N-methylcarbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium](/img/structure/B100689.png)
